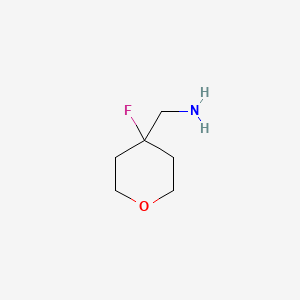

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine

Description

Properties

IUPAC Name |

(4-fluorooxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-6(5-8)1-3-9-4-2-6/h1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAYDVVDQZEUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676815 | |

| Record name | 1-(4-Fluorooxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228875-13-5 | |

| Record name | 1-(4-Fluorooxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and its strategic importance in medicinal chemistry, underpinned by field-proven insights and established scientific principles.

Core Compound Identification and Physicochemical Properties

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a saturated heterocyclic compound featuring a tetrahydropyran ring substituted with a fluorine atom and an aminomethyl group at the C4 position. This unique substitution pattern imparts desirable physicochemical properties for drug design.

The definitive Chemical Abstracts Service (CAS) number for this compound is 1228875-13-5 [1]. It is crucial to distinguish this from related precursors, such as (4-fluoro-tetrahydro-pyran-4-yl)-methanol (CAS No. 883442-46-4)[2][3][4][5].

Table 1: Physicochemical Properties of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine

| Property | Value | Source |

| CAS Number | 1228875-13-5 | [1] |

| Molecular Formula | C₆H₁₂FNO | [1] |

| Molecular Weight | 133.17 g/mol | [1] |

| Appearance | (Typically) Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | Not explicitly available; estimated to be in the range of 180-220 °C | |

| Solubility | Soluble in common organic solvents (e.g., methanol, dichloromethane) | Inferred from structure |

Strategic Importance in Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles[6]. The introduction of a fluorine atom at a strategic position, as in (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, offers several distinct advantages:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug molecule.

-

Modulation of Basicity: The electronegative fluorine atom can lower the pKa of the primary amine, which can be crucial for optimizing target binding and pharmacokinetic properties.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.

-

Improved Membrane Permeability: Strategic fluorination can enhance the lipophilicity of a molecule, facilitating its passage across cellular membranes.

The primary amine handle provides a versatile point for further chemical modification, allowing for the facile introduction of this fluorinated scaffold into a wide array of molecular architectures. This makes it a valuable building block in the synthesis of compound libraries for high-throughput screening. While specific biological activities for this exact compound are not extensively published, the pyran scaffold is a component of molecules with diverse therapeutic applications, including anticancer and neuroprotective agents[6][7].

Synthesis and Characterization

Proposed Synthetic Workflow

The following diagram illustrates a logical synthetic pathway from a common starting material.

Caption: Proposed synthetic workflow for (4-fluorotetrahydro-2H-pyran-4-yl)methanamine.

Experimental Protocol (Hypothetical)

Step 1: Cyanohydrin Formation

-

To a solution of tetrahydro-4H-pyran-4-one in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., zinc iodide).

-

Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.

-

Work-up involves quenching with an aqueous solution and extraction with an organic solvent.

Step 2: Dehydration to the Alkene (or conversion to halide followed by elimination)

-

The cyanohydrin can be dehydrated using a dehydrating agent like thionyl chloride in pyridine or by conversion to a halide followed by elimination to yield tetrahydro-2H-pyran-4-carbonitrile.

Step 3: Fluorination

-

The enolate of tetrahydro-2H-pyran-4-carbonitrile can be generated using a suitable base (e.g., LDA) at low temperature.

-

The enolate is then quenched with an electrophilic fluorinating agent, such as Selectfluor®, to introduce the fluorine atom at the C4 position.

Step 4: Nitrile Reduction

-

The resulting 4-cyano-4-fluorotetrahydro-2H-pyran is reduced to the primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel catalyst).

-

A standard aqueous work-up followed by purification (e.g., distillation or column chromatography) would yield the final product.

Characterization Methods

The structural confirmation of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the methylene protons of the pyran ring and the aminomethyl group. The fluorine atom would cause splitting of adjacent proton signals.

-

¹³C NMR: Would reveal the six distinct carbon environments, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: Would show a signal characteristic of an aliphatic fluorine.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the N-H (amine) and C-F bonds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Multiplets for pyran ring protons, singlet or broad singlet for NH₂, doublet for CH₂NH₂ due to F coupling. |

| ¹³C NMR | Signal for C4 carbon showing a large ¹JCF coupling constant (~180-200 Hz). |

| MS (EI) | Molecular ion peak at m/z = 133. |

| IR | N-H stretch (~3300-3400 cm⁻¹), C-F stretch (~1000-1100 cm⁻¹). |

Handling, Safety, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling (4-fluorotetrahydro-2H-pyran-4-yl)methanamine.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Safety: The compound is expected to be an irritant to the skin, eyes, and respiratory tract. Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a privileged heterocyclic scaffold, a strategically placed fluorine atom, and a reactive primary amine handle makes it an attractive starting material for the synthesis of novel therapeutic agents. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the utility of such fluorinated building blocks is expected to increase significantly. Further exploration of the biological activities of derivatives of this compound is a promising area for future research.

References

-

Capot Chemical. (4-Fluoro-tetrahydro-pyran-4-YL)-methanol. [Link]

-

Chem-Express. (4-Fluorotetrahydro-2H-pyran-4-yl)methanol. [Link]

-

Allschoolabs. 4-Aminomethyl-4-fluoro-tetrahydro-2H-pyran. [Link]

-

PubMed. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. [Link]

-

ResearchGate. 4H-Pyran-based biologically active molecules. [Link]

-

National Center for Biotechnology Information. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 883442-46-4 | (4-Fluoro-tetrahydro-pyran-4-YL)-methanol - Capot Chemical [capotchem.com]

- 3. 883442-46-4 4-Hydroxymethyl-4-fluoro-tetrahydro-2H-pyran AKSci 2835AJ [aksci.com]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. Product List | BIOZOL [biozol.de]

- 6. researchgate.net [researchgate.net]

- 7. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: A Privileged Scaffold in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the myriad of fluorinated building blocks, (4-fluorotetrahydro-2H-pyran-4-yl)methanamine has emerged as a particularly valuable motif. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in medicinal chemistry. We will delve into its spectroscopic signature, explore plausible synthetic routes with detailed experimental considerations, and examine the structure-activity relationships that underscore its utility in the development of novel therapeutics. This document is intended to serve as a vital resource for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Rise of Fluorinated Heterocycles in Drug Discovery

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, membrane permeability, binding affinity, and pKa, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] The tetrahydropyran ring, a common motif in numerous natural products and bioactive molecules, imparts favorable properties such as enhanced solubility and metabolic stability.[3][4] The convergence of these two privileged structural features in (4-fluorotetrahydro-2H-pyran-4-yl)methanamine creates a building block of significant interest for medicinal chemists. This guide will provide an in-depth exploration of its chemical identity and its growing importance in the pharmaceutical landscape.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. This section details the key properties of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine.

Chemical and Physical Properties

The intrinsic properties of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine are summarized in the table below, compiled from various commercial and database sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂FNO | [5] |

| Molecular Weight | 133.17 g/mol | [5] |

| CAS Number | 1228875-13-5 | [5] |

| Appearance | White to pale yellow crystal | [ChemBK] |

| Boiling Point | 198 °C | [6] |

| Flash Point | 100 °C | [6] |

| Density | 1.12 g/cm³ | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and ether. | [ChemBK] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of a chemical compound. The following sections detail the expected spectroscopic signatures of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine based on available data from chemical suppliers and spectroscopic databases.[6]

The proton NMR spectrum is expected to show distinct signals corresponding to the methylene protons of the pyran ring and the aminomethyl group. The protons on the carbon bearing the fluorine atom will exhibit coupling with the fluorine, resulting in characteristic splitting patterns.

The carbon NMR spectrum will display six unique carbon signals. The carbon atom directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF), a key diagnostic feature for fluorinated organic compounds.

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aliphatic ring, C-O-C stretching of the ether linkage, and the C-F stretching vibration.

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the aminomethyl group and cleavage of the tetrahydropyran ring.

Synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: A Proposed Experimental Protocol

Proposed Synthetic Pathway

Caption: Proposed synthetic route for (4-fluorotetrahydro-2H-pyran-4-yl)methanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (4-Hydroxymethyl-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester

This initial step involves the conversion of the ketone to a protected amino alcohol. This can be achieved through a three-step sequence: cyanosilylation, reduction of the nitrile and ester, and protection of the resulting amine.

-

Rationale: Cyanosilylation of tetrahydro-4H-pyran-4-one followed by reduction with a strong reducing agent like lithium aluminum hydride (LAH) is a standard method to introduce a hydroxymethyl and an amino group at the 4-position. The subsequent protection of the primary amine with a tert-butyloxycarbonyl (Boc) group is crucial to prevent side reactions in the following fluorination step.

Step 2: Fluorination to yield tert-Butyl (4-fluorotetrahydro-2H-pyran-4-yl)methylcarbamate

The key fluorination step can be accomplished using a nucleophilic fluorinating agent.

-

Protocol:

-

Dissolve (4-Hydroxymethyl-tetrahydro-pyran-4-yl)-carbamic acid tert-butyl ester in an anhydrous solvent such as dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® in DCM to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Causality behind Experimental Choices: The use of a non-polar, aprotic solvent like DCM is essential to prevent reaction with the highly reactive fluorinating agent. The low temperature (-78 °C) helps to control the exothermicity of the reaction and minimize side reactions. The Boc protecting group is stable under these conditions.

Step 3: Deprotection to afford (4-fluorotetrahydro-2H-pyran-4-yl)methanamine

The final step involves the removal of the Boc protecting group to yield the desired primary amine.

-

Protocol:

-

Dissolve the purified tert-butyl (4-fluorotetrahydro-2H-pyran-4-yl)methylcarbamate in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.

-

Stir the reaction mixture at room temperature for a few hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent to obtain the free amine, or it can be isolated as the corresponding salt.

-

-

Self-Validating System: The progress of each step can be rigorously monitored by TLC and the identity and purity of the intermediates and the final product can be confirmed by NMR, IR, and MS analysis, ensuring a self-validating workflow.

Chemical Reactivity and Stability

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a primary amine and an ether, and its reactivity is dictated by these functional groups. The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and reductive amination. The tetrahydropyran ring is generally stable, but the ether linkage can be cleaved under harsh acidic conditions. The presence of the fluorine atom at the 4-position can influence the reactivity of the molecule through inductive effects. The compound is expected to be stable under normal storage conditions, but should be protected from strong oxidizing agents and strong acids.[7]

Applications in Drug Discovery and Medicinal Chemistry

The (4-fluorotetrahydro-2H-pyran-4-yl)methanamine scaffold is a prime example of a building block designed for lead optimization in drug discovery. Its incorporation into a drug candidate can offer several advantages:

-

Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.[1]

-

Enhanced Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of the drug.[1]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of the molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[8]

-

Conformational Control: The steric and electronic effects of the fluorine atom can influence the preferred conformation of the tetrahydropyran ring, which can be crucial for optimal binding to a target protein.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on (4-fluorotetrahydro-2H-pyran-4-yl)methanamine are not extensively published, general principles from fluorinated drug design can be applied. The position and stereochemistry of the fluorine atom are critical. The axial or equatorial orientation of the C-F bond can significantly impact the molecule's interaction with a binding pocket. The aminomethyl group provides a key point for further chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity.

Caption: Logical relationship between the core scaffold and its impact on pharmacological properties.

Safety and Handling

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is classified as an irritant.[5] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated tetrahydropyran core and a reactive primary amine handle provides a powerful tool for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. The proposed synthetic route offers a practical approach for its preparation, and the outlined chemical properties and safety information provide a solid foundation for its use in the laboratory. As the demand for more effective and safer therapeutics continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the future of pharmaceutical research.

References

-

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine - LookChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine. (n.d.). ChemBK. Retrieved January 10, 2026, from [Link]

-

Application of the N-hydroxymethyl group to the stereoselective synthesis of (3 S,4 S)-3-aminodeoxystatine derivatives. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637–643.

-

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate | C11H21NO3 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 131.

-

Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. (2015, August 21). PubMed. Retrieved January 10, 2026, from [Link]

-

Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved January 10, 2026, from [Link]

-

Structure-activity relationship of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation. (2024, October 17). PubMed. Retrieved January 10, 2026, from [Link]

-

Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. (2008). PubMed. Retrieved January 10, 2026, from [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

- 6. (4-fluorotetrahydro-2H-pyran-4-yl)MethanaMine(1228875-13-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a fluorinated heterocyclic building block that has garnered significant interest within the medicinal chemistry landscape. Its unique structural features, combining a saturated tetrahydropyran ring with a fluorinated quaternary center and a primary amine, make it a valuable scaffold for the design of novel therapeutic agents. The introduction of fluorine can profoundly influence the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide provides a comprehensive overview of the molecular and chemical properties of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, a detailed examination of its synthesis, and an exploration of its applications as a key intermediate in the development of innovative pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine is fundamental to its application in drug design and synthesis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂FNO | N/A |

| Molecular Weight | 133.17 g/mol | [1] |

| CAS Number | 1228875-13-5 | [2] |

| Appearance | Solid | [1] |

| Boiling Point | Not explicitly available for this compound. The related (tetrahydro-2H-pyran-4-yl)methanamine has a boiling point of 180.1±13.0 °C. | [3] |

| Storage Temperature | 2-8°C | N/A |

Synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine

The synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a multi-step process that requires careful control of reaction conditions to achieve the desired stereochemistry and functional group transformations. While a definitive, publicly available protocol is scarce, a scientifically sound synthetic route can be constructed based on established organic chemistry principles and analogous transformations reported in the literature. The proposed synthesis commences from the readily available starting material, tetrahydro-4H-pyran-4-one.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for (4-fluorotetrahydro-2H-pyran-4-yl)methanamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Cyanotetrahydro-2H-pyran from Tetrahydro-4H-pyran-4-one

This initial step involves the formation of a cyanohydrin from tetrahydro-4H-pyran-4-one, followed by dehydration to yield the α,β-unsaturated nitrile, which is then reduced to the saturated nitrile. A more direct approach involves the conversion to a tosylhydrazone followed by treatment with a cyanide source. However, a common laboratory-scale synthesis proceeds via the direct cyanation of the ketone.

-

Reaction: Tetrahydro-4H-pyran-4-one is reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst like zinc iodide (ZnI₂), to form the corresponding cyanohydrin. Subsequent dehydration, which can be achieved using reagents like thionyl chloride in pyridine, yields 4-cyanotetrahydro-2H-pyran.

-

Causality: The ketone carbonyl is activated by the Lewis acid, facilitating nucleophilic attack by the cyanide ion. The resulting cyanohydrin is a stable intermediate that can be isolated or directly converted to the nitrile.

Step 2: Fluorination of 4-Cyanotetrahydro-2H-pyran

The introduction of the fluorine atom at the 4-position is a critical step. This is typically achieved using an electrophilic fluorinating agent.

-

Reaction: 4-Cyanotetrahydro-2H-pyran is treated with an electrophilic fluorinating reagent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

-

Causality: The enolate of the nitrile, formed in situ or by the addition of a mild base, acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor®. This results in the formation of 4-fluoro-4-cyanotetrahydro-2H-pyran. The choice of fluorinating agent is crucial to avoid side reactions and ensure high yields.

Step 3: Reduction of 4-Fluoro-4-cyanotetrahydro-2H-pyran to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine

The final step is the reduction of the nitrile functional group to a primary amine.

-

Reaction: The nitrile is reduced using a powerful reducing agent. Common methods include the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), or catalytic hydrogenation using a catalyst such as Raney nickel under a hydrogen atmosphere.

-

Causality: Lithium aluminum hydride provides a source of hydride ions (H⁻) that nucleophilically attack the carbon of the nitrile group. Subsequent workup with water protonates the intermediate to yield the primary amine. Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond on the surface of the catalyst.

Analytical Characterization

The identity and purity of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The ¹⁹F NMR spectrum is particularly important for confirming the presence and chemical environment of the fluorine atom.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-F stretch.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized compound.

Applications in Drug Discovery

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] Its non-planar, saturated ring system can improve the three-dimensional character of a molecule, potentially leading to enhanced binding to biological targets and improved pharmacokinetic properties.[5] The introduction of a fluorine atom at a strategic position can further modulate these properties.

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine serves as a valuable building block for introducing this fluorinated scaffold into drug candidates. The primary amine handle allows for a wide range of chemical modifications, such as amide bond formation, reductive amination, and urea or thiourea formation, enabling the rapid synthesis of diverse compound libraries for screening.

While specific drugs containing the (4-fluorotetrahydro-2H-pyran-4-yl)methanamine moiety are not yet on the market, the non-fluorinated analogue, (tetrahydro-2H-pyran-4-yl)methanamine, is a key intermediate in the synthesis of several promising therapeutic agents. For instance, it is a component of a selective CB2 receptor agonist developed for the treatment of inflammatory pain and a PDE9A inhibitor for cognitive disorders.[6][7] This strongly suggests that the fluorinated version is of high interest for the development of next-generation therapeutics with potentially superior properties. Patent literature also indicates the use of related fluorinated tetrahydropyran amines in the synthesis of complex aminopurine derivatives with potential applications in oncology.[8]

Logical Workflow for Application in Medicinal Chemistry

Caption: Workflow for the utilization of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine in a drug discovery program.

Conclusion

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a valuable and versatile building block for modern drug discovery. Its unique combination of a saturated heterocyclic ring, a strategically placed fluorine atom, and a reactive primary amine handle provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with potentially enhanced pharmacological profiles. The synthetic pathway, while requiring multiple steps, is achievable through established chemical transformations. As the demand for more effective and safer drugs continues to grow, the importance of innovative fluorinated scaffolds like (4-fluorotetrahydro-2H-pyran-4-yl)methanamine in the drug development pipeline is set to increase.

References

-

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine - LookChem. [Link]

- WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)

-

4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem. [Link]

-

Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC - NIH. [Link]

-

Selected synthesis methods of 4H‐pyran‐4‐one compounds. - ResearchGate. [Link]

-

Tetrahydropyran synthesis - Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline - DergiPark. [Link]

-

N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2 | AMERICAN ELEMENTS ®. [Link]

-

Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed. [Link]

-

Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed. [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. matrixscientific.com [matrixscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 5. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and discovery of 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943), a selective brain penetrant PDE9A inhibitor for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

An In-Depth Technical Guide to (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: A Privileged Scaffold for Modern Drug Discovery

Abstract

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a key heterocyclic building block increasingly utilized in medicinal chemistry and drug development. Its unique structure, combining a saturated, non-planar tetrahydropyran (THP) ring with a geminal fluoro- and aminomethyl-substituted quaternary center, imparts desirable physicochemical properties to parent molecules. The THP scaffold enhances three-dimensionality, often improving solubility and metabolic stability, while the strategically placed fluorine atom can modulate local electronics, pKa, and block sites of oxidative metabolism. This guide provides a comprehensive overview of the structure, properties, spectroscopic characterization, synthesis, and applications of this valuable intermediate for researchers and drug development professionals. A detailed, field-proven synthetic protocol from a common starting material is presented, alongside a discussion of its strategic value in designing next-generation therapeutics.

Introduction: The Strategic Value of Fluorinated Saturated Heterocycles

In the landscape of modern drug discovery, lead optimization is a multifaceted challenge, requiring the simultaneous refinement of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. Medicinal chemists increasingly turn to "privileged scaffolds"—molecular frameworks that are consistently found in biologically active compounds. The tetrahydropyran (THP) ring is one such scaffold, prized for its ability to replace less favorable aromatic or conformationally flexible aliphatic groups.[1] The non-planar, sp³-rich nature of the THP ring can increase the three-dimensionality of a drug candidate, which can lead to improved solubility, reduced planar interactions associated with toxicity (e.g., hERG inhibition), and novel intellectual property space.[1]

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[2] The unique properties of fluorine—its small van der Waals radius (1.47 Å, similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow for strategic molecular modifications.[3] Specifically, fluorine can:

-

Block Metabolic Oxidation: The robust C-F bond can shield an adjacent position from cytochrome P450-mediated metabolism, increasing a drug's half-life.[3]

-

Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the primary amine in the title compound, altering its ionization state at physiological pH and thereby impacting cell permeability and target engagement.

-

Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets.[3]

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine, CAS 1228875-13-5, synergistically combines these advantages. It provides a versatile primary amine handle for conjugation while embedding the fluorinated quaternary center within the stable THP scaffold, making it a highly sought-after building block for creating novel chemical entities.

Physicochemical and Structural Properties

The fundamental properties of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine are summarized below. These characteristics are critical for designing synthetic routes, purification strategies, and for understanding its behavior in biological systems.

| Property | Value | Source(s) |

| IUPAC Name | (4-fluorotetrahydro-2H-pyran-4-yl)methanamine | N/A |

| Synonyms | (4-fluorooxan-4-yl)methanamine, 4-Aminomethyl-4-fluoro-tetrahydro-2H-pyran | [4] |

| CAS Number | 1228875-13-5 | [4][5][6] |

| Molecular Formula | C₆H₁₂FNO | [4] |

| Molecular Weight | 133.17 g/mol | [4] |

| Appearance | White to pale yellow crystal | [4] |

| Boiling Point | 184.0 ± 25.0 °C (Predicted) | [4] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 10.01 ± 0.29 (Predicted) | [4] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether | [4] |

Chemical Structure Diagram

Caption: 2D structure of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine.

Spectroscopic Characterization for Structural Verification

Unambiguous identification of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine requires a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers, a detailed analysis based on established principles allows for the prediction of key characterization data.[7]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aminomethyl group and the diastereotopic protons of the tetrahydropyran ring. Protons on carbons adjacent to the ring oxygen (C2 and C6) will be the most deshielded.

-

δ ~ 3.6-3.9 ppm (4H, multiplet): Protons on C2 and C6 (axial and equatorial). These are deshielded by the adjacent oxygen atom. The signals will be complex due to geminal and vicinal coupling.[8][9]

-

δ ~ 2.8-3.0 ppm (2H, doublet, J(H,F) ≈ 20-25 Hz): The two protons of the aminomethyl group (-CH₂NH₂). The significant splitting is due to a two-bond coupling to the fluorine atom.

-

δ ~ 1.7-2.0 ppm (4H, multiplet): Protons on C3 and C5 (axial and equatorial). These protons are expected to show complex splitting patterns due to coupling with each other and the protons on C2/C6 and C4.

-

δ ~ 1.5-1.8 ppm (2H, broad singlet): The two protons of the primary amine (-NH₂). The chemical shift can vary depending on solvent and concentration, and the peak is often broad due to quadrupole broadening and exchange.

¹³C NMR Spectroscopy (Predicted)

-

δ ~ 121 ppm (doublet, ¹J(C,F) ≈ 240-250 Hz): The quaternary carbon C4, showing a large one-bond coupling constant with fluorine.

-

δ ~ 65 ppm: Carbons C2 and C6, adjacent to the oxygen atom.

-

δ ~ 45 ppm (doublet, ²J(C,F) ≈ 20-25 Hz): The aminomethyl carbon, showing a smaller two-bond coupling to fluorine.

-

δ ~ 35 ppm (doublet, ²J(C,F) ≈ 20-25 Hz): Carbons C3 and C5, showing two-bond coupling to fluorine.

Infrared (IR) Spectroscopy

-

3300-3400 cm⁻¹ (medium, two bands): N-H stretching vibrations of the primary amine.

-

2850-2960 cm⁻¹ (strong): C-H stretching of the aliphatic CH₂ groups.

-

1590-1650 cm⁻¹ (medium): N-H scissoring (bending) vibration.

-

1050-1150 cm⁻¹ (strong): C-O-C asymmetric stretching of the ether linkage in the THP ring.

-

1000-1100 cm⁻¹ (strong): C-F stretching vibration.

Mass Spectrometry (MS)

-

Electron Impact (EI) or Electrospray Ionization (ESI): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 133 or 134, respectively. Fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the tetrahydropyran ring.

Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a robust and logical pathway for the multi-gram synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine proceeds from the commercially available and inexpensive Tetrahydro-4H-pyran-4-one . The proposed synthesis involves three key transformations: formation of a cyanohydrin, nucleophilic fluorination, and subsequent reduction of the nitrile. This pathway provides excellent control over the introduction of the required functional groups at the C4 position.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of the title compound.

Step 1: Synthesis of 4-cyano-4-hydroxytetrahydro-2H-pyran

Causality: The first step introduces the one-carbon extension (as a nitrile) and a hydroxyl group, which serves as a leaving group for the subsequent fluorination step. A Strecker-type synthesis on the ketone is a highly effective method for creating α-amino nitriles.[10][11][12] Using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like zinc iodide (ZnI₂) is a modern, safer alternative to using HCN gas. The TMS-protected cyanohydrin is formed initially and is hydrolyzed to the final product during aqueous workup.

Experimental Protocol:

-

To a stirred solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add zinc iodide (ZnI₂, 0.1 eq).

-

Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture to 0 °C and quench carefully by the slow addition of 1 M aqueous HCl (2 volumes).

-

Stir vigorously for 1 hour to ensure complete hydrolysis of the silyl ether intermediate.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x 1 volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-cyano-4-hydroxytetrahydro-2H-pyran, which can often be used in the next step without further purification.

Step 2: Synthesis of 4-cyano-4-fluorotetrahydro-2H-pyran

Causality: This is the critical fluorination step. The hydroxyl group of the cyanohydrin is replaced by fluorine via a nucleophilic substitution. Diethylaminosulfur trifluoride (DAST) or its safer alternative, Deoxo-Fluor®, are standard reagents for converting alcohols to alkyl fluorides. The reaction proceeds via an SN2 or SNi mechanism, effectively replacing the -OH with -F.

Experimental Protocol:

-

Caution: DAST and its analogues are moisture-sensitive and can release toxic HF. This reaction must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment.

-

Dissolve the crude 4-cyano-4-hydroxytetrahydro-2H-pyran (1.0 eq) in anhydrous DCM (0.4 M) in a fluoropolymer reaction vessel under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add DAST (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

-

After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture back to 0 °C and quench with extreme care by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous phase with DCM (3 x 1 volume).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-cyano-4-fluorotetrahydro-2H-pyran.

Step 3: Synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine

Causality: The final step is the reduction of the nitrile functional group to a primary amine. This transformation can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that is highly effective for this purpose.[13] Alternatively, catalytic hydrogenation using Raney Nickel is a scalable, albeit higher-pressure, method.

Experimental Protocol (using LiAlH₄):

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert (nitrogen or argon) atmosphere.

-

To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C, add a solution of 4-cyano-4-fluorotetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction to warm to room temperature, then heat to reflux for 4-8 hours, monitoring by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture to 0 °C.

-

Perform a Fieser workup by sequentially and carefully adding water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate vigorously for 1 hour, then filter it off through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude (4-fluorotetrahydro-2H-pyran-4-yl)methanamine.

-

If necessary, the product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

Mechanism: Reductive Amination

While the proposed synthesis uses a nitrile reduction, an alternative approach to similar structures is reductive amination. The diagram below illustrates the general mechanism for this class of reaction, which is fundamental in amine synthesis.[14][15]

Caption: Mechanism of Reductive Amination.

Applications in Drug Discovery

The (4-fluorotetrahydro-2H-pyran-4-yl)methanamine scaffold is a valuable asset in the development of therapeutics across various disease areas. Its utility stems from the predictable and beneficial impact of the fluorinated THP moiety on drug-like properties.

-

Oncology: A patent for a complex aminopurine compound with potential anticancer activity explicitly describes a process for preparing a derivative containing the (3S,4R)-3-fluorotetrahydro-2H-pyran-4-yl moiety.[16] This highlights the use of chiral versions of this scaffold in designing highly specific kinase inhibitors or other targeted cancer therapies. The THP ring can occupy hydrophobic pockets in protein active sites, while the fluorine can enhance binding and block metabolic degradation.

-

Inflammatory and Neuropathic Pain: The related (tetrahydro-2H-pyran-4-yl)methyl fragment has been successfully incorporated into a selective cannabinoid receptor 2 (CB2) agonist, which showed efficacy in animal models of inflammatory pain.[6] The introduction of a fluorine atom at the 4-position is a logical next step in lead optimization to further improve metabolic stability and potency.

-

Metabolic Diseases: The corresponding alcohol, (4-Fluorotetrahydro-2H-pyran-4-yl)methanol, is a documented reactant in the preparation of agonists for GPR40, a G-protein coupled receptor involved in glucose-stimulated insulin secretion, making it a target for type 2 diabetes. This demonstrates the compatibility of the scaffold with targets for metabolic disorders.

Safety and Handling

As with any chemical reagent, proper handling of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine is essential.

-

Hazards: A safety data sheet (SDS) for this compound indicates that it is an irritant and may be harmful by ingestion and inhalation.[5] The material is irritating to mucous membranes and the upper respiratory tract. As a primary amine, it is expected to be corrosive and can cause skin and eye burns.[17] The full toxicological properties have not been completely investigated.[5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][5] It is recommended to store at 2-8°C and protect from light.[4]

-

Spill Response: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site thoroughly.[5]

Conclusion

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine stands out as a premier building block for contemporary drug discovery. It expertly merges the conformational benefits of a saturated heterocyclic ring with the metabolic and electronic advantages of strategic fluorination. The synthetic accessibility from common starting materials, coupled with its proven value in enhancing the pharmacokinetic profiles of bioactive molecules, ensures its continued and expanding role in the development of novel therapeutics. For researchers and scientists, mastering the synthesis and strategic deployment of this scaffold represents a significant step toward creating safer, more effective medicines.

References

-

Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

PMC - PubMed Central. (n.d.). Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

-

ChemBK. (2024). 4-fluorotetrahydro-2H-Pyran-4-methan amine. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzylamine, 99%. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Myers Chem 115. (n.d.). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. chembk.com [chembk.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. (4-fluorotetrahydro-2H-pyran-4-yl)MethanaMine(1228875-13-5) 1H NMR spectrum [chemicalbook.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Strecker Synthesis [organic-chemistry.org]

- 12. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. gmg-hub.com [gmg-hub.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine

Abstract

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a key building block in contemporary medicinal chemistry, finding application in the development of a range of therapeutic agents. The strategic incorporation of a fluorine atom and an aminomethyl group onto the tetrahydropyran scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in drug development. The discussion delves into the causality behind experimental choices, provides detailed, step-by-step protocols for key transformations, and is grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Fluorinated Tetrahydropyrans

The tetrahydropyran (THP) ring is a prevalent scaffold in numerous natural products and pharmaceuticals.[1] Its saturated, heterocyclic structure offers a three-dimensional framework that can effectively orient substituents for optimal interaction with biological targets. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly influence their properties. In the context of drug design, fluorination can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions.[2] The aminomethyl group provides a basic handle for salt formation and can participate in crucial hydrogen bonding interactions with biological macromolecules. The combination of these features in (4-fluorotetrahydro-2H-pyran-4-yl)methanamine makes it a highly sought-after building block.

This guide will explore two principal synthetic strategies for the preparation of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, starting from the readily available tetrahydro-4H-pyran-4-one.

Synthetic Route 1: Synthesis via a 4-Fluoro-4-carbonitrile Intermediate

This a robust and frequently employed route that involves the initial construction of the key 4-fluoro-4-cyanotetrahydropyran intermediate, followed by its reduction to the target primary amine.

Logical Flow of Synthetic Route 1

Caption: Key transformations in the synthesis of the target amine via a cyanohydrin intermediate.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carbonitrile

The initial step involves the conversion of tetrahydro-4H-pyran-4-one to its corresponding cyanohydrin. A common and effective method is the addition of trimethylsilyl cyanide (TMSCN) catalyzed by a Lewis acid such as zinc iodide (ZnI2). The resulting O-silylated cyanohydrin is then typically hydrolyzed to afford the cyanohydrin.

A related and often higher-yielding approach is the Strecker synthesis, which involves the reaction of the ketone with an amine and a cyanide source. For the purpose of synthesizing the target molecule, the formation of an aminonitrile is a highly convergent strategy.

Experimental Protocol: Synthesis of 4-Aminotetrahydro-2H-pyran-4-carbonitrile [3]

-

Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.2 eq) and sodium cyanide (1.2 eq).

-

Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-aminotetrahydro-2H-pyran-4-carbonitrile. Further purification can be achieved by column chromatography on silica gel.

Step 2: Fluorination of the 4-Substituted Tetrahydropyran

The introduction of the fluorine atom at the quaternary center is a critical and often challenging step. A common strategy for the fluorination of tertiary alcohols (which can be formed from the cyanohydrin) is the use of a deoxofluorinating agent.

Experimental Protocol: Deoxofluorination

Caution: Deoxofluorinating agents are hazardous and should be handled with extreme care in a well-ventilated fume hood.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 4-hydroxytetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to -78 °C and slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.1-1.5 eq).

-

Reaction and Quenching: Allow the reaction to warm slowly to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Work-up and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Step 3: Reduction of the Nitrile to the Primary Amine

The final step in this sequence is the reduction of the nitrile group to the aminomethyl group. This can be achieved using a variety of reducing agents.

Experimental Protocol: Nitrile Reduction

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) (2-3 eq) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the suspension to 0 °C and add a solution of 4-fluorotetrahydro-2H-pyran-4-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

-

Purification: Filter the resulting solids and wash with THF. Concentrate the filtrate under reduced pressure to yield the crude (4-fluorotetrahydro-2H-pyran-4-yl)methanamine. The product can be further purified by distillation or by conversion to its hydrochloride salt.[4]

Synthetic Route 2: Via a 4-(Hydroxymethyl) Intermediate and Reductive Amination

An alternative and equally viable approach involves the initial formation of a 4-fluoro-4-(hydroxymethyl)tetrahydropyran, which is then converted to the target amine.

Logical Flow of Synthetic Route 2

Caption: Key transformations in the synthesis of the target amine via a hydroxymethyl intermediate.

Step 1: Synthesis of 4-Fluoro-4-(hydroxymethyl)tetrahydro-2H-pyran

This key intermediate can be prepared from tetrahydro-4H-pyran-4-one. One approach is through a Corey-Chaykovsky reaction to form the corresponding spiro-epoxide, followed by regioselective ring-opening with a fluoride source.

Experimental Protocol: Epoxide Formation and Ring Opening

-

Epoxide Formation: To a solution of trimethylsulfonium iodide in anhydrous DMSO, add a strong base such as sodium hydride at 0 °C. After stirring, add tetrahydro-4H-pyran-4-one and allow the reaction to proceed to form the spiro-epoxide.

-

Ring Opening: The epoxide is then dissolved in a suitable solvent and treated with a fluoride source, such as potassium fluoride on alumina or Olah's reagent (pyridine-HF), to effect the ring opening and formation of the fluorohydrin.

Step 2: Oxidation to the Aldehyde

The primary alcohol of 4-fluoro-4-(hydroxymethyl)tetrahydro-2H-pyran is then oxidized to the corresponding aldehyde.

Experimental Protocol: Swern Oxidation

-

Oxalyl Chloride Activation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78 °C. Add a solution of dimethyl sulfoxide (DMSO) (3.0 eq) in dichloromethane dropwise.

-

Alcohol Addition: After stirring for a short period, add a solution of 4-fluoro-4-(hydroxymethyl)tetrahydro-2H-pyran (1.0 eq) in dichloromethane.

-

Base Quench: Stir for 30-60 minutes, then add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Work-up: Add water and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry, and concentrate to yield the crude aldehyde, which is often used in the next step without further purification.

Step 3: Reductive Amination

The final step is the reductive amination of the aldehyde to form the target primary amine.[5]

Experimental Protocol: One-Pot Reductive Amination

-

Imine Formation: Dissolve the crude 4-fluorotetrahydro-2H-pyran-4-carbaldehyde in methanol. Add a solution of ammonia in methanol (or ammonium acetate).

-

Reduction: To the solution containing the in situ-formed imine, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).

-

Work-up and Purification: After the reaction is complete, quench with water and extract with a suitable organic solvent. The product can be purified by column chromatography or by formation of its hydrochloride salt.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (4-fluorotetrahydro-2H-pyran-4-yl)methanamine | C6H12FNO | 133.16 | 1228875-13-5 |

| (4-fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride | C6H13ClFNO | 169.62 | 1955558-25-4 |

| 4-Fluorotetrahydro-2H-pyran-4-carbonitrile | C6H8FNO | 129.13 | Not readily available |

| 4-Fluoro-4-(hydroxymethyl)tetrahydro-2H-pyran | C6H11FO2 | 134.15 | 883442-46-4 |

Conclusion

The synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine can be accomplished through several strategic routes, primarily originating from the versatile starting material tetrahydro-4H-pyran-4-one. The choice of a specific route will depend on factors such as the availability of reagents, scalability, and the desired purity of the final product. Both the cyanohydrin and the hydroxymethyl intermediate pathways offer reliable methods for the construction of this valuable building block. The protocols outlined in this guide, supported by the referenced literature, provide a solid foundation for the successful synthesis of this important compound in a research and development setting.

References

-

Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

- (n.d.). Synthesis of Some Hydroxymethyl Derivatives of 4H-Pyran-4-ones via N–O Bond Cleavage. [Journal Name, Volume(Issue), pages].

-

(n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. Retrieved from [Link]

- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (n.d.). Google Patents.

- Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (n.d.). [Journal Name, Volume(Issue), pages].

- (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Journal Name, Volume(Issue), pages].

- Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). Frontiers in Chemistry, 10, 962773.

-

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine. (n.d.). LookChem. Retrieved from [Link]

- Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents.

-

Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Synthesis of Novel 2H-Pyrano[2,3-D]Thiazole-6-Carbonitrile Derivatives in Aqueous Medium. (2016). Research and Reviews: Journal of Chemistry, 5(2).

- Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (n.d.). [Journal Name, Volume(Issue), pages].

- Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). (2018). Molecules, 23(10), 2532.

-

tert-Butyl ((tetrahydro-2H-pyran-4-yl)methyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

- Production method for tetrahydro-2h-pyran derivative. (n.d.). Google Patents.

-

(4-Fluorotetrahydro-2H-pyran-4-yl)methanol. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Tetrahydropyran. (n.d.). In Wikipedia. Retrieved from [Link]

-

Selected synthesis methods of 4H‐pyran‐4‐one compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Oxane-4-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

-

4-Cyanotetrahydro-2H-pyran-4-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

Spectroscopic Characterization of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine: A Technical Guide

Abstract

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a saturated heterocyclic compound of increasing interest in medicinal chemistry and drug development due to the unique conformational constraints and electronic properties imparted by the fluorinated tetrahydropyran (THP) ring. As a building block, its precise structural confirmation is paramount for ensuring the integrity of downstream applications. This technical guide provides a comprehensive overview of the expected spectroscopic signature of this molecule. By synthesizing foundational principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy with data from analogous structures, this document serves as an authoritative reference for researchers in compound verification, quality control, and analytical methods development. We will explore the causal relationships between the molecule's structure—specifically the influence of the electronegative fluorine and oxygen atoms—and its spectral output. Detailed, field-proven protocols for data acquisition are also provided to ensure reproducibility and accuracy.

Molecular Structure and Spectroscopic Overview

The structural integrity of a drug candidate or advanced intermediate is the bedrock of its development pipeline. For (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, its utility is defined by the precise arrangement of its atoms. Spectroscopic analysis provides an empirical confirmation of this arrangement. The workflow for characterizing a novel small molecule like this involves a multi-technique approach to unambiguously determine its constitution and purity.

This guide will dissect the expected outcomes from each key spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atom connectivity and stereochemistry of an organic molecule. For the title compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. The presence of the electronegative oxygen and fluorine atoms dramatically influences the electronic environment of nearby nuclei, leading to predictable chemical shift dispersions.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aminomethyl protons and the diastereotopic protons of the tetrahydropyran ring.

-

Tetrahydropyran Ring Protons (H2/H6, H3/H5): The protons on the THP ring are expected to appear in the range of 1.5-4.0 ppm. The protons on C2 and C6 (adjacent to the ring oxygen) will be the most deshielded, likely appearing around 3.5-4.0 ppm.[1][2] The protons on C3 and C5 will be further upfield. Due to the chair conformation of the ring, axial and equatorial protons will be chemically non-equivalent and will exhibit complex splitting patterns due to geminal and vicinal coupling.

-

Aminomethyl Protons (-CH₂NH₂): The two protons of the aminomethyl group are diastereotopic due to the adjacent chiral center (C4). They are expected to resonate as a singlet or a closely coupled AB quartet around 2.7-3.0 ppm. Their proximity to the electron-withdrawing amine and the fluorinated carbon results in a downfield shift compared to a simple alkyl amine.[3][4]

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet between 1.0-4.0 ppm.[5] The exact chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a D₂O shake, a key confirmatory test.[3][4]

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

| H2/H6 (axial & equatorial) | 3.5 - 4.0 |

| H3/H5 (axial & equatorial) | 1.6 - 2.2 |

| -CH ₂NH₂ | 2.7 - 3.0 |

| -NH₂ | 1.0 - 4.0 (broad) |

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Quaternary Carbon (C4): This carbon, bonded to fluorine, is expected to be significantly downfield, likely in the 90-100 ppm range. A key feature will be a large one-bond coupling constant (¹JC-F) of approximately 170-200 Hz, splitting the signal into a doublet.[6] Quaternary carbons often show weaker signals due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[7][8]

-

Ring Carbons (C2/C6, C3/C5): The carbons adjacent to the ring oxygen (C2/C6) will be deshielded, appearing around 65-70 ppm. The C3/C5 carbons will be further upfield, around 30-35 ppm. These carbons will also exhibit smaller two- and three-bond couplings to fluorine.

-

Aminomethyl Carbon (-CH₂NH₂): The aminomethyl carbon is expected in the 45-55 ppm range, influenced by both the adjacent nitrogen and the fluorinated quaternary carbon. It will show a two-bond coupling to fluorine (²JC-F).

| Predicted ¹³C NMR Data | ||

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |

| C4 (-C F) | 90 - 100 | ¹J ≈ 170-200 |

| C2/C6 (-C H₂O) | 65 - 70 | ²J ≈ 20-25 |

| -CH₂ NH₂ | 45 - 55 | ²J ≈ 20-25 |

| C3/C5 (-C H₂CH₂) | 30 - 35 | ³J ≈ 5-10 |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

The ¹⁹F NMR spectrum offers a highly sensitive and direct probe of the fluorine environment. With nearly 100% natural abundance and a high gyromagnetic ratio, this experiment is rapid and informative.

-

Chemical Shift: For a tertiary alkyl fluoride, the ¹⁹F chemical shift is expected to be significantly deshielded compared to primary or secondary fluorides.[9][10][11] A predicted chemical shift would be in the range of -130 to -150 ppm relative to CFCl₃.[12]

-

Coupling: The signal will be split by coupling to the adjacent protons on C3/C5 and the aminomethyl group. This will result in a complex multiplet, the analysis of which can help confirm proton assignments.

NMR Data Acquisition Protocol

Expertise & Experience Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but if hydrogen bonding or exchange phenomena obscure signals (e.g., the -NH₂ protons), switching to a solvent like deuterated dimethyl sulfoxide (DMSO-d₆) can sharpen these peaks.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.1% tetramethylsilane (TMS) as an internal reference.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

D₂O Exchange: To confirm the -NH₂ signal, add one drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The -NH₂ signal should disappear or significantly diminish.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus and the presence of a quaternary carbon, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be necessary to adequately observe the C4 signal.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically very fast due to the high sensitivity of the ¹⁹F nucleus.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula, serving as the first line of identity confirmation. The fragmentation pattern offers corroborating evidence for the proposed structure.

-